

# Toxicological Profile of Triazamate in Mammals: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

This technical guide provides a comprehensive overview of the toxicological profile of the insecticide **triazamate** in mammalian species. **Triazamate**, a triazole carbamate, is characterized by high acute oral toxicity. The primary mechanism of toxicity is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This document synthesizes available data on acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key studies. Visualizations of the mechanism of action and experimental workflows are included to facilitate understanding.

## **Chemical Identity**



Property	Value
IUPAC Name	ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate
CAS Number	112143-82-5
Chemical Formula	C13H22N4O3S
Molecular Weight	314.4 g/mol
Class	Triazole Carbamate Insecticide

# Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

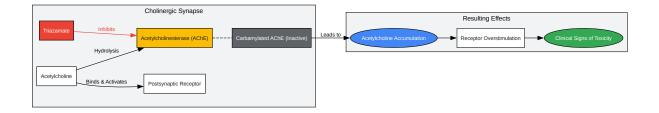
While specific quantitative data on the toxicokinetics of **triazamate** are not readily available in the public domain, general principles of pesticide ADME in mammals can be inferred.[1][2] Oral absorption is expected to be the primary route of exposure. Following absorption, distribution throughout the body occurs via the bloodstream.[1] Metabolism is anticipated to be a key determinant of the toxicity and clearance of **triazamate**.[3] As with many pesticides, excretion is likely to occur through both urine and feces.[1]

### **Mechanism of Action: Cholinesterase Inhibition**

As a carbamate insecticide, the primary mode of action of **triazamate** in mammals is the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses and neuromuscular junctions.

The inhibition of AChE by **triazamate** is a pseudo-irreversible process involving the carbamylation of the serine hydroxyl group in the active site of the enzyme. This prevents acetylcholine from binding and being degraded, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting overstimulation of nicotinic and muscarinic receptors leads to the clinical signs of toxicity.





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Mechanism of Acetylcholinesterase Inhibition by **Triazamate**.

## **Toxicological Endpoints**

The toxicological data for **triazamate** have been established through a battery of studies conducted in various mammalian species, primarily rats, mice, and rabbits. These studies follow internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

#### **Acute Toxicity**

**Triazamate** exhibits high acute toxicity via the oral route of exposure.

Table 1: Acute Toxicity of Triazamate

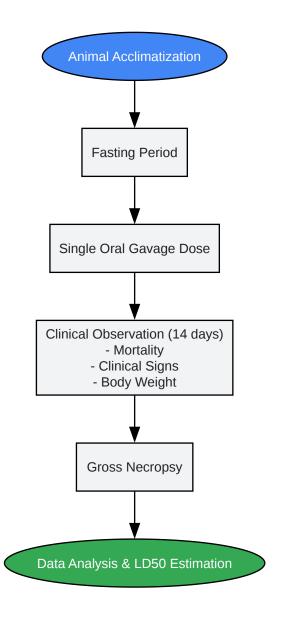


Study	Species	Route	LD <sub>50</sub>	Reference
Acute Oral Toxicity	Rat	Oral	25 - 50 mg/kg bw	
Acute Dermal Toxicity	Rat	Dermal	> 2000 mg/kg bw	
Acute Inhalation Toxicity	Rat	Inhalation	$LC_{50} > 2.1 \text{ mg/L}$ (4h)	-

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

- Test Species: Wistar rats are commonly used.
- Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum, except for a brief fasting period before dosing.
- Dosing: A single oral dose of triazamate is administered by gavage. The Up-and-Down Procedure is a sequential dosing method that uses fewer animals to estimate the LD<sub>50</sub>.
- Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days after dosing. Body weight is recorded periodically.
- Pathology: A gross necropsy is performed on all animals at the end of the study.





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General Workflow for an Acute Oral Toxicity Study.

# **Subchronic and Chronic Toxicity**

Repeated-dose toxicity studies are conducted to evaluate the effects of longer-term exposure to **triazamate**.

Table 2: Subchronic and Chronic Toxicity of Triazamate



Study	Species	Duration	NOAEL	LOAEL	Key Effects	Referenc e
Subchronic Oral	Rat	90 days	No data available	No data available		
Chronic Oral	Rat	2 years	2.5 mg/kg bw/day	12.5 mg/kg bw/day	Decreased body weight gain	

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

- Test Species: Sprague-Dawley or Wistar rats are typically used.
- Groups: At least three dose groups and a control group, with an equal number of male and female animals in each group.
- Dosing: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted.
- Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of organs and tissues are examined histopathologically.

# Carcinogenicity

Based on available data, triazamate is not considered to be carcinogenic.

Table 3: Carcinogenicity of Triazamate

Species	Duration	Result	Reference
Rat	2 years	Not carcinogenic	
Mouse	18 months	Not carcinogenic	



#### Genotoxicity

**Triazamate** has been evaluated in a battery of in vitro and in vivo genotoxicity assays and is not considered to be mutagenic.

Table 4: Genotoxicity of Triazamate

Assay	System	Result	Reference
Ames Test	S. typhimurium	Negative	_
In vitro Chromosome Aberration	Mammalian Cells	Negative	
In vivo Micronucleus Test	Mouse Bone Marrow	Negative	-

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Test Species: Mice or rats are used.
- Dosing: The test substance is administered, typically via oral gavage or intraperitoneal injection, usually on two or more occasions.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate intervals after the last dose.
- Analysis: Erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.

#### **Reproductive and Developmental Toxicity**

**Triazamate** has been assessed for its potential to cause reproductive and developmental effects.

Table 5: Reproductive and Developmental Toxicity of Triazamate



Study	Species	NOAEL (Parental/M aternal)	NOAEL (Offspring/ Developme ntal)	Key Effects	Reference
Two- Generation Reproduction	Rat	2.5 mg/kg bw/day	12.5 mg/kg bw/day	Decreased parental body weight	
Development al Toxicity	Rat	5 mg/kg bw/day	15 mg/kg bw/day	Maternal toxicity at higher doses	
Development al Toxicity	Rabbit	3 mg/kg bw/day	10 mg/kg bw/day	Maternal toxicity at higher doses	

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

- Test Species: Wistar rats are the preferred species.
- Study Design: The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the test substance through to the production of the second (F2) generation.
- Endpoints: A comprehensive set of endpoints are evaluated, including reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development. Histopathological examination of reproductive organs is also conducted.

### **Neurotoxicity**

Based on the available toxicological data, there is no evidence to suggest that **triazamate** is neurotoxic.

#### **Human Health Risk Assessment**



Based on the toxicological data, regulatory agencies establish health-based guidance values to protect human health.

Table 6: Health-Based Guidance Values for **Triazamate** 

Value	Definition	Value (mg/kg bw/day)	Reference
Acceptable Daily Intake (ADI)	An estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.	0.025	
Acceptable Operator Exposure Level (AOEL)	The maximum amount of active substance to which an operator may be exposed without any adverse health effects.	0.025	
Acute Reference Dose (ARfD)	An estimate of the amount of a substance in food or drinking water, normally expressed on a body weight basis, that can be ingested over a short period of time, usually during one meal or one day, without appreciable health risk to the consumer.	0.05	



#### Conclusion

**Triazamate** is a triazole carbamate insecticide with high acute oral toxicity in mammals. Its primary mechanism of action is the inhibition of acetylcholinesterase. Comprehensive toxicological testing has shown that at lower, repeated doses, the main effect is a reduction in body weight gain. There is no evidence of carcinogenicity, mutagenicity, or neurotoxicity. Reproductive and developmental toxicity studies have established clear no-observed-adverse-effect levels, with effects on offspring only occurring at doses that also cause maternal toxicity. The established health-based guidance values (ADI, AOEL, and ARfD) provide a basis for the safe use of **triazamate** in agricultural applications.

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